molecular formula C18H19FN2O5S2 B15107742 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

Cat. No.: B15107742
M. Wt: 426.5 g/mol
InChI Key: LZYBUUPWGWSNGK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) group and a (5Z)-5-(4-fluorobenzylidene) substituent. The core structure includes a 2,4-dioxo-1,3-thiazolidin-3-yl moiety, which is a hallmark of bioactive thiazolidinediones (TZDs). The sulfone group in the tetrahydrothiophene ring enhances metabolic stability compared to non-oxidized sulfur analogs, while the 4-fluorobenzylidene substituent likely influences electronic and steric properties, modulating receptor interactions .

Properties

Molecular Formula

C18H19FN2O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C18H19FN2O5S2/c1-20(14-7-9-28(25,26)11-14)16(22)6-8-21-17(23)15(27-18(21)24)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10-

InChI Key

LZYBUUPWGWSNGK-GDNBJRDFSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are extensively studied for their diverse pharmacological activities. Below is a structural and bioactivity comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzylidene Core Structure Modifications Molecular Weight (g/mol) Key Bioactivities/Findings
Target Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide 4-Fluoro 1,1-dioxidotetrahydrothiophen-3-yl group ~452.5* Likely antitumor/metabolic activity (inferred)
Analog 1 : 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chloro 2-thioxo (instead of 2,4-dioxo) 424.91 Antimicrobial potential (structural analogy)
Analog 2 : (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methyl 2-thioxo, thiadiazole substituent 413.52 Anticancer screening candidate
Analog 3 : (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methyl Hydroxyphenyl side chain 398.5 Enhanced solubility, possible CNS activity

*Calculated based on analogous structures.

Key Observations :

Substituent Effects :

  • Halogenated Benzylidenes : The 4-fluoro substituent in the target compound may confer improved metabolic stability and selectivity compared to 4-chloro analogs (e.g., Analog 1), as fluorination often reduces oxidative metabolism .
  • Methyl vs. Hydroxyl Groups : Analog 3’s hydroxyl group increases hydrophilicity, which could enhance solubility but reduce membrane permeability compared to the target compound’s fluorinated aromatic ring .

Core Modifications: The 2,4-dioxo core in the target compound (vs.

Bioactivity Trends: Halogenated derivatives (fluoro, chloro) exhibit selective antitumor activity. For example, highlights that 4-fluoro and 4-chloro analogs showed efficacy against non-small cell lung cancer and leukemias, respectively . Thioxo-containing analogs (e.g., Analog 1) are more commonly associated with antimicrobial activity, whereas dioxo derivatives (like the target compound) are linked to metabolic or anticancer applications .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Calculated LogP ~2.8 (moderately lipophilic) 3.1 2.5
Solubility (Predicted) Moderate (sulfone group) Low (chloro substituent) Low (methyl substituent)
Metabolic Stability High (sulfone) Moderate (thioxo) Moderate (thiadiazole)

Research Findings and Implications

  • Antitumor Potential: The target compound’s fluorinated benzylidene and sulfone core align with ’s findings on halogenated derivatives’ selective anticancer effects.
  • Synthetic Challenges : The 1,1-dioxidotetrahydrothiophen-3-yl group likely requires specialized oxidation steps (e.g., using H₂O₂ or peracids), as seen in sulfone syntheses .
  • Structure-Activity Relationship (SAR) :
    • Z-Configuration : The (5Z)-stereochemistry of the benzylidene group is critical for bioactivity, as seen in ’s crystal structure analysis of analogous imines .
    • Propanamide Chain : The N-methylpropanamide side chain may reduce off-target interactions compared to bulkier substituents (e.g., thiadiazole in Analog 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.